molecular formula C7H5F3N2O2 B1279606 2-amino-6-(Trifluoromethyl)nicotinic acid CAS No. 890302-02-0

2-amino-6-(Trifluoromethyl)nicotinic acid

Cat. No. B1279606
M. Wt: 206.12 g/mol
InChI Key: KGAHVTPLUOJADL-UHFFFAOYSA-N
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Description

2-Amino-6-(trifluoromethyl)nicotinic acid is a chemical compound that is part of the nicotinic acid derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry. The trifluoromethyl group attached to the pyridine ring is a common motif in pharmaceuticals and agrochemicals because of its ability to modulate biological activity and increase metabolic stability .

Synthesis Analysis

The synthesis of related trifluoromethyl nicotinic acid derivatives has been explored in several studies. A practical synthesis route for 4-amino-2-(trifluoromethyl)nicotinic acid, which shares a similar structure to 2-amino-6-(trifluoromethyl)nicotinic acid, involves the lithiation of 2-(trifluoromethyl)pyridine. This is followed by a CO2 quench to introduce the carboxyl group, and subsequent steps to introduce the amino group, yielding the final product in a 50% overall yield . Although the exact synthesis of 2-amino-6-(trifluoromethyl)nicotinic acid is not detailed, the methodologies applied for the 4-amino derivative could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives can be complex, with the potential for various hydrogen bonding interactions. For instance, a study on a related compound, [(nicotinic acid)2H]+I−, demonstrated the presence of hydrogen bonds forming two-dimensional layers in the crystal structure . While this study does not directly describe 2-amino-6-(trifluoromethyl)nicotinic acid, it provides insight into the types of molecular interactions that could be expected in similar compounds.

Chemical Reactions Analysis

Nicotinic acid derivatives are versatile in chemical reactions due to their reactive sites, such as the carboxyl group and the pyridine nitrogen. The presence of the trifluoromethyl group can influence the reactivity and the types of reactions these compounds can undergo. For example, the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors involves the formation of the pyridine ring, which is a key step in the production of certain pharmaceuticals . This suggests that 2-amino-6-(trifluoromethyl)nicotinic acid could also be involved in similar synthetic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-6-(trifluoromethyl)nicotinic acid would be influenced by the presence of both the amino and trifluoromethyl groups. These substituents can affect the compound's acidity, solubility, and stability. The trifluoromethyl group, in particular, is known for increasing the lipophilicity and metabolic stability of compounds, which could make 2-amino-6-(trifluoromethyl)nicotinic acid an interesting candidate for further study in drug development . However, specific physical and chemical properties for this compound are not provided in the papers and would require further investigation.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of 4-Amino-2-(Trifluoromethyl)nicotinic Acid : A practical synthesis method for 4-amino-2-(trifluoromethyl)nicotinic acid was developed using 2-(trifluoromethyl)pyridine. This compound serves as an important intermediate in various chemical syntheses (Li et al., 2010).

  • Novel Synthesis Routes for Derivatives : Innovative synthesis routes for 2-trifluoromethyl-nicotinic acid derivatives have been established. These derivatives are crucial for the production of COMT inhibitors, showing the compound's relevance in medicinal chemistry (Kiss, Ferreira, & Learmonth, 2008).

Pharmacological Aspects

  • Role in Lipid Metabolism : Nicotinic acid, closely related to 2-amino-6-(trifluoromethyl)nicotinic acid, plays a role in decreasing lipolysis and influencing lipid metabolism. The anti-lipolytic effect of nicotinic acid involves inhibition of cyclic adenosine monophosphate in adipose tissue (Tunaru et al., 2003).

  • Antibacterial Activity : A new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, prepared from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides, demonstrated promising antibacterial activity against various bacteria (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).

Safety And Hazards

The safety information for 2-amino-6-(Trifluoromethyl)nicotinic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

Compounds developed on the 2-amino-6-(Trifluoromethyl)nicotinic acid scaffold have shown promise as RNase H dual inhibitors, with some inhibiting HIV-1 RT-associated RNase H function in the low micromolar range and also inhibiting viral replication in cell-based assays . This suggests potential future directions for the development of new allosteric RNase H inhibitors active against viral replication .

properties

IUPAC Name

2-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3(6(13)14)5(11)12-4/h1-2H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAHVTPLUOJADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470607
Record name 2-amino-6-(Trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-(Trifluoromethyl)nicotinic acid

CAS RN

890302-02-0
Record name 2-amino-6-(Trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-6-trifluoromethylnicotinic acid (3000 mg, 13.30 mmol) was added under argon to 24% aqueous ammonia solution (5 ml), and copper(I) chloride (1580 mg, 15.96 mmol) was added. The resulting reaction mixture was stirred at a temperature of 100° C. and at an elevated pressure of approx. 5 bar in a pressure vessel for 15 h. After cooling to room temperature and lowering the pressure to standard pressure, ethyl acetate and dilute hydrochloric acid (2N) were added to the reaction mixture. The aqueous phase was extracted repeatedly with ethyl acetate, and the combined organic phases were then dried over magnesium sulfate, filtered and concentrated under reduced pressure. Column chromatography purification (ethyl acetatein-heptane gradient) of the crude product gave 2-amino-6-trifluoromethylnicotinic acid (1640 mg, 58% of theory) as a colorless solid. 2-Amino-6-trifluoromethylnicotinic acid (500 mg, 2.43 mmol) was dissolved in abs. tetrahydrofuran (8 ml), and triethylamine (369 mg, 3.64 mmol) was added. Thereafter, the reaction solution was cooled under argon to 0° C., and cyclobutanecarbonyl chloride (316 mg, 2.69 mmol) was slowly added dropwise. The resulting reaction mixture was stirred at room temperature for a further 7 h, then dist. water and dichloromethane were added. The aqueous phase was extracted repeatedly with dichloromethane, and the combined organic phases were then dried over magnesium sulfate, filtered and concentrated under reduced pressure. Preparative HPLC purification (acetonitrile/water/trifluoroacetic acid gradient) of the crude product gave 2-[(cyclobutylcarbonyl)amino]-6-(trifluoro-methyl)nicotinamide (197 mg, 28% of theory) as a colorless solid. 2-[(Cyclobutyl-carbonyl)amino]-6-(trifluoromethyl)nicatinamide (197 mg, 0.68 mmol) was dissolved in acetic anhydride (5 ml) and stirred under reflux conditions under argon for 5 h. After cooling to room temperature, concentrated ammonia solution was added (10 ml) and the reaction mixture was stirred at room temperature for a further 6 h. The precipitated solid was filtered off with suction and dried. Preparative HPLC purification of the crude product gave 2-cyclobutyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one (55 mg, 30% of theory) as a yellowish solid. 1H NMR (400 MHz, CDCl3 δ, ppm) 8.79 (d, 1H), 7.78 (d, 1H), 7.28 (br. s, 1H, NH), 3.62 (quint, 1H), 2.64 (m, 2H), 2.48 (m, 2H), 2.18 (m, 1H), 2.02 (m, 1H).
Quantity
3000 mg
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5 mL
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1580 mg
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catalyst
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Corona, V Onnis, C Del Vecchio, F Esposito… - Molecules, 2020 - mdpi.com
The persistence of the AIDS epidemic, and the life-long treatment required, indicate the constant need of novel HIV-1 inhibitors. In this scenario the HIV-1 Reverse Transcriptase (RT)-…
Number of citations: 11 www.mdpi.com
A Geronikaki - Molecules, 2020 - mdpi.com
It is known that enzymes are involved in many pathological conditions, such as inflammation, diabetes, microbial infections, HIV, neoplastic, neglected diseases and others. Enzyme …
Number of citations: 11 www.mdpi.com
JX Kang, GK Zhao, XM Yang, MX Huang… - European Journal of …, 2023 - Elsevier
Reverse transcriptase (RT) plays an indispensable role in the replication of human immunodeficiency virus (HIV) through its associated polymerase and ribonuclease H (RNase H) …
Number of citations: 3 www.sciencedirect.com
VN Madia, A Messore, A De Leo… - Current Medicinal …, 2021 - ingentaconnect.com
Multiple combinations of antiretroviral drugs have remarkably improved the treatment of HIV-1 infection. However, life-long treatments and drug resistance are still an open issue that …
Number of citations: 4 www.ingentaconnect.com
TV Ilina, T Brosenitsch, N Sluis-Cremer, R Ishima - The enzymes, 2021 - Elsevier
All retroviruses encode the enzyme, reverse transcriptase (RT), which is involved in the conversion of the single-stranded viral RNA genome into double-stranded DNA. RT is a …
Number of citations: 3 www.sciencedirect.com

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